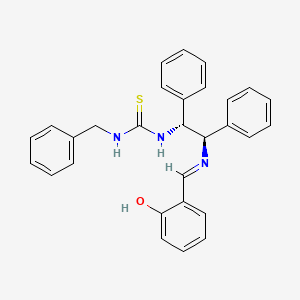
Tmv-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tmv-IN-6: is a novel antiviral and fungicidal agent that impedes the assembly of the tobacco mosaic virus by attaching to the coat protein of the virus. This compound has shown significant potential in controlling the spread of the tobacco mosaic virus, which is a harmful plant pathogen affecting various crops .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tmv-IN-6 involves the creation of chiral diamine derivatives containing 1,2-diphenylethylenediamine. The process includes several steps such as the formation of intermediates and the final product through specific reaction conditions .
Industrial Production Methods: The industrial production of this compound is still under research and development. the synthesis process can be scaled up by optimizing the reaction conditions and using efficient catalysts to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Tmv-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemistry: Tmv-IN-6 is used as a model compound in studying the assembly and disassembly mechanisms of viral coat proteins. It helps in understanding the interactions between the virus and its host .
Biology: In biological research, this compound is utilized to investigate the antiviral mechanisms against the tobacco mosaic virus. It serves as a tool to study the virus’s life cycle and its interaction with plant cells .
Medicine: Although primarily used in plant virology, this compound’s mechanism of action provides insights into developing antiviral agents for other viruses. Its study can lead to the discovery of new therapeutic agents .
Mechanism of Action
Tmv-IN-6 exerts its effects by binding to the coat protein of the tobacco mosaic virus. This binding disrupts the assembly process of the viral coat protein and RNA, preventing the formation of infectious viral particles. The compound forms multiple hydrogen bonds with the amino acid residues of the coat protein, enhancing its binding affinity and inhibitory effect .
Comparison with Similar Compounds
Ningnanmycin: Another antiviral agent used to control the tobacco mosaic virus.
Ribavirin: A broad-spectrum antiviral agent with moderate efficacy against the tobacco mosaic virus.
Chalcone Derivatives: Compounds with antiviral properties similar to Tmv-IN-6 .
Uniqueness: this compound is unique due to its high binding affinity to the coat protein of the tobacco mosaic virus, resulting in a more effective inhibition of viral assembly compared to other compounds. Its chiral diamine structure also contributes to its distinct antiviral properties .
Properties
Molecular Formula |
C29H27N3OS |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
1-benzyl-3-[(1R,2R)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-diphenylethyl]thiourea |
InChI |
InChI=1S/C29H27N3OS/c33-26-19-11-10-18-25(26)21-30-27(23-14-6-2-7-15-23)28(24-16-8-3-9-17-24)32-29(34)31-20-22-12-4-1-5-13-22/h1-19,21,27-28,33H,20H2,(H2,31,32,34)/t27-,28-/m1/s1 |
InChI Key |
BMLTUNUPACSSLB-VSGBNLITSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N=CC4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N=CC4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















